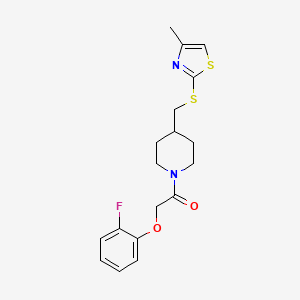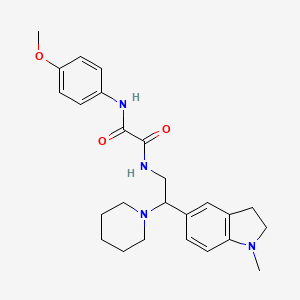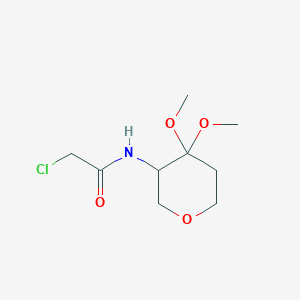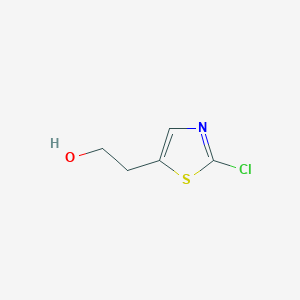![molecular formula C10H10N2O2 B2579235 Ácido 3-(1H-pirrolo[2,3-b]piridin-5-il)propanoico CAS No. 1254567-53-7](/img/structure/B2579235.png)
Ácido 3-(1H-pirrolo[2,3-b]piridin-5-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds
Aplicaciones Científicas De Investigación
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved by preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is a crucial step in the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play significant roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of FGFRs by 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid results in the suppression of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
Análisis Bioquímico
Biochemical Properties
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are significant because FGFRs are involved in critical cellular processes such as cell proliferation, differentiation, and survival. The binding of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid to these receptors can modulate their activity, leading to various downstream effects.
Cellular Effects
The effects of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, such as breast cancer cells . This inhibition is achieved through the modulation of signaling pathways like the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs by binding to their active sites . This binding prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it can exert its effects on intracellular targets.
Subcellular Localization
The subcellular localization of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents.
Propiedades
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)2-1-7-5-8-3-4-11-10(8)12-6-7/h3-6H,1-2H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOAXDSCYKJUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)
![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)

![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)
![1-(4-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
![N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2579169.png)


![1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2579174.png)
